molecular formula C11H14FN B1276938 2-(4-Fluorobenzyl)pyrrolidine CAS No. 350017-04-8

2-(4-Fluorobenzyl)pyrrolidine

Cat. No. B1276938
M. Wt: 179.23 g/mol
InChI Key: VVKUNLLPKQCGHF-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)pyrrolidine is a compound that is part of a broader class of fluorine-containing organic molecules. These molecules are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of the fluorine atom can have profound effects on the physical and chemical properties of these compounds, such as their reactivity and the ability to act as structure-directing agents in the synthesis of crystalline materials .

Synthesis Analysis

The synthesis of related fluorine-containing compounds often involves palladium-catalyzed reactions, regioselective chlorination, and coupling of different building blocks. For instance, the synthesis of a pharmaceutical intermediate with a similar structure to 2-(4-Fluorobenzyl)pyrrolidine was achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination . Another synthesis route for a compound with a fluorobenzyl moiety utilized a concise synthesis from commercially available materials, highlighting the ease of synthesis and simple purification steps .

Molecular Structure Analysis

The molecular structure of fluorine-containing compounds is crucial for their function. For example, the crystal structure of a hydrazone derivative with a 3-chloro-2-fluorobenzylidene moiety was determined using single-crystal X-ray diffraction, and theoretical calculations were performed using density functional theory to compare theoretical and experimental results . The molecular structure can also influence the compound's ability to act as a structure-directing agent, as seen in the synthesis of microporous materials .

Chemical Reactions Analysis

Fluorine atoms in these compounds can influence their reactivity. For example, the presence of fluorine in the meta position of benzyl-pyrrolidine improves its templating ability, while fluorine in ortho and para positions deteriorates this role . The reactivity of these compounds can also be tailored for specific applications, such as the stereoselective epoxidation of α,β-unsaturated aldehydes using a fluorodiphenylmethylpyrrolidine-based organocatalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Fluorobenzyl)pyrrolidine and related compounds are influenced by the presence of the fluorine atom. These properties include the ability to direct the synthesis of crystalline structures, as well as the potential for biological activity, such as antioxidant properties . The vibrational spectra of these compounds can also be studied to understand their structure and reactivity further .

Scientific Research Applications

Synthesis and Biological Activities

  • Cyclotriphosphazene Derivatives : 2-(4-Fluorobenzyl)pyrrolidine has been used in the synthesis of N,N-spiro bridged cyclotriphosphazene derivatives. These compounds exhibit significant antimicrobial activities and anticancer potentials (ÖztÜrk et al., 2019).

Medicinal Chemistry

  • Dopamine D-2 Receptor Antagonist : The compound NCQ 115, structurally related to 2-(4-Fluorobenzyl)pyrrolidine, functions as a selective dopamine D-2 receptor antagonist. It has been explored as an 18F-labelled radioligand for positron emission tomography in brain studies (Halldin et al., 1994).

Pharmaceutical Intermediates

  • Heterogeneous Catalysis : 2-(4-Fluorobenzyl)pyrrolidine is involved in the hydrogenation of 4-(4-fluorobenzyl)pyridine to produce 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate. This hydrogenation is key in an industrially feasible synthesis (Proszenyák et al., 2004).

Anti-inflammatory Applications

  • Pyrrolidin-2-ones Synthesis : A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which include modifications with 2-(4-Fluorobenzyl)pyrrolidine, have shown potential as anti-inflammatory agents with reduced ulcerogenic effects (Ikuta et al., 1987).

Anti-Alzheimer's Research

  • Benzylated Derivatives for Alzheimer's : N-benzylated derivatives of pyrrolidin-2-one/imidazolidin-2-one, synthesized based on the structure of 2-(4-Fluorobenzyl)pyrrolidine, have been evaluated for their potential in treating Alzheimer's disease. Some compounds showed promising results in comparison to the standard drug, donepezil (Gupta et al., 2020).

Structural and Stereogenic Properties

  • Cyclotetraphosphazene Derivatives : Investigations into the synthesis of (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives revealed interesting structural and stereogenic properties. These compounds also exhibited notable antimicrobial activities (Elmas et al., 2018).

Molecular Magnetism

  • Molecular Magnets : Studies on derivatives of (fluorobenzyl)pyridinium with various metal ions have explored their potential as molecular magnets, showcasing the versatility of 2-(4-Fluorobenzyl)pyrrolidine in materials science (Ren et al., 2006).

Safety And Hazards

When handling 2-(4-Fluorobenzyl)pyrrolidine, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It is also advised to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Pyrrolidine derivatives, including 2-(4-Fluorobenzyl)pyrrolidine, have been found to exhibit a wide range of biological activities, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, future research could focus on exploring the therapeutic potential of these compounds in various diseases.

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKUNLLPKQCGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408932
Record name 2-[(4-fluorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzyl)pyrrolidine

CAS RN

350017-04-8
Record name 2-[(4-fluorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-fluorophenyl)methyl]pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Baumann, TS Moody, M Smyth… - The Journal of Organic …, 2021 - ACS Publications
Conversion of N-Boc-protected quaternary proline derivatives under thermal Curtius rearrangement conditions was found to afford a series of ring-opened ketone and unsaturated …
Number of citations: 8 pubs.acs.org
JD Neukom, NS Perch, JP Wolfe - Organometallics, 2011 - ACS Publications
Studies on the synthesis and reactivity of a series of (P−P)Pd(Ar)[N(Ar 1 )(CH 2 ) 3 CRCHR′] complexes 3 are described. These complexes are transformed to observable (P−P)Pd(Ar…
Number of citations: 76 pubs.acs.org
JD Neukom - 2011 - deepblue.lib.umich.edu
The present dissertation describes the specific utilization of palladium-catalyzed carboamination reactions to yield fully saturated 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones in …
Number of citations: 0 deepblue.lib.umich.edu
DN Mai - 2011 - search.proquest.com
The synthesis of nitrogen-containing heterocycles is important due to the fact that many biologically active molecules contain these motifs. Over the past 10 years, the Wolfe group has …
Number of citations: 2 search.proquest.com
I Ilisz, Z Gecse, Z Pataj, F Fülöp, G Tóth… - … of Chromatography A, 2014 - Elsevier
Two chiral stationary phases containing a quinine- or a quinidine-based zwitterionic ion-exchanger as chiral selector were applied for the enantioseparation of 27 unusual cyclic …
Number of citations: 40 www.sciencedirect.com

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